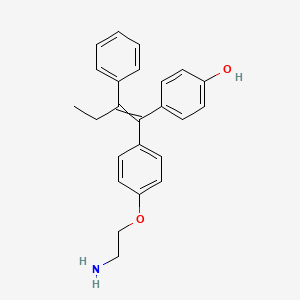

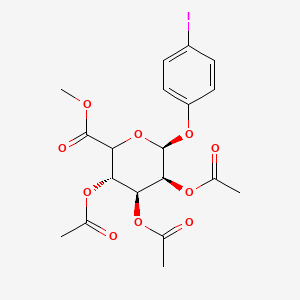

(E/Z)-N,N-Didésméthyl-4-hydroxy Tamoxifène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il s'agit d'un métabolite actif du modulateur sélectif des récepteurs aux œstrogènes, le tamoxifène . Contrairement au tamoxifène, le noréthindrone n'est pas un modulateur sélectif des récepteurs aux œstrogènes mais agit comme un inhibiteur compétitif puissant et sélectif de l'aromatase . Ce composé s'est révélé prometteur comme composé de tête pour le développement de nouveaux agents thérapeutiques, en particulier dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .

Mode of Action

Endoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the stimulation of cancer cell growth .

Biochemical Pathways

The biochemical pathways responsible for tamoxifen metabolism are complex, involving recently discovered estrogen-like tamoxifen metabolites and cytochrome P450-dominated processes, particularly CYP3A4 and CYP2D6 . Endoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A .

Pharmacokinetics

Endoxifen is the most important active metabolite of tamoxifen. Several retrospective studies have suggested a minimal or threshold endoxifen systemic concentration of 14–16 nM is required for a lower recurrence rate . The CYP2D6 phenotype and CYP3A4 genotype were the main covariates that affected the metabolism of tamoxifen and its metabolites .

Result of Action

Endoxifen’s molecular mechanisms of action are concentration-dependent and different from that of other anti-estrogens . High concentrations of endoxifen induce significant cell cycle arrest and markers of apoptosis .

Action Environment

Environmental factors such as genetic variation, age, gender, BMI, co-medication, and postmenopausal status are reported to affect the disposition of tamoxifen and its metabolites . In nearly 60% of patients, including over 30% of patients with fully functional CYP2D6, endoxifen concentration was below the predefined threshold of therapeutic efficacy .

Analyse Biochimique

Biochemical Properties

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a crucial role in biochemical reactions by interacting with estrogen receptors, particularly estrogen receptor alpha (ERα). This interaction inhibits the estrogen-mediated transcriptional activity, thereby reducing the proliferation of estrogen receptor-positive breast cancer cells . The compound also interacts with other biomolecules such as protein kinase C (PKC), which it inhibits, leading to alterations in cell signaling pathways . Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen has been shown to affect the activity of enzymes involved in its own metabolism, such as CYP2D6 .

Cellular Effects

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . The compound also influences cell signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation . Furthermore, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen affects cellular metabolism by altering the expression of metabolic enzymes and transporters .

Molecular Mechanism

The molecular mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen involves its binding to estrogen receptors, leading to the inhibition of estrogen receptor-mediated transcription . This binding prevents the activation of estrogen-responsive genes, thereby reducing cell proliferation. Additionally, (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen inhibits protein kinase C, which plays a role in various cellular processes, including cell growth and differentiation . The compound also induces changes in gene expression by modulating the activity of transcription factors and coactivators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen maintains its antiestrogenic activity over extended periods, although some reduction in potency may occur due to degradation .

Dosage Effects in Animal Models

The effects of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in breast cancer models . At higher doses, toxic effects such as hepatotoxicity and cardiotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in clinical settings.

Metabolic Pathways

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP2D6 . The compound undergoes further metabolism to form other active metabolites, which contribute to its overall therapeutic effects . The interactions with metabolic enzymes and cofactors can influence the metabolic flux and levels of metabolites, affecting the compound’s efficacy and safety .

Transport and Distribution

The transport and distribution of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, and it can accumulate in tissues such as the liver and breast . The distribution pattern of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other biomolecules . Targeting signals and post-translational modifications can direct (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen to specific compartments or organelles, influencing its therapeutic effects .

Méthodes De Préparation

Le noréthindrone est synthétisé par une série de réactions chimiques à partir du tamoxifène. La voie de synthèse implique la déméthylation du tamoxifène pour produire du noréthindrone . Les conditions de réaction comprennent généralement l'utilisation d'acides ou de bases forts pour faciliter le processus de déméthylation.

Analyse Des Réactions Chimiques

Le noréthindrone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du noréthindrone peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut produire des dérivés hydroxylés .

Applications de la recherche scientifique

Mécanisme d'action

Le noréthindrone exerce ses effets en inhibant de manière compétitive l'enzyme aromatase (CYP19), qui est responsable de la conversion des androgènes en œstrogènes . En inhibant l'aromatase, le noréthindrone réduit les taux d'œstrogènes, ce qui est bénéfique dans le traitement du cancer du sein positif aux récepteurs aux œstrogènes . Les cibles moléculaires du noréthindrone comprennent le site actif de l'aromatase, où il se lie et empêche l'enzyme de catalyser la conversion des androgènes en œstrogènes .

Comparaison Avec Des Composés Similaires

Le noréthindrone est structurellement similaire à d'autres métabolites du tamoxifène, tels que le 4-hydroxytamoxifène et l'endoxifène . le noréthindrone est unique en raison de sa double activité en tant qu'inhibiteur de l'aromatase et modulateur sélectif des récepteurs aux œstrogènes . Cette double activité distingue le noréthindrone des autres composés similaires et met en évidence son potentiel comme composé de tête pour le développement de nouveaux agents thérapeutiques .

Composés similaires

- 4-hydroxytamoxifène

- Endoxifène

- N-desméthyl-tamoxifène

- N-desméthyl-4'-hydroxy-tamoxifène

Propriétés

Numéro CAS |

1217237-98-3 |

|---|---|

Formule moléculaire |

C24H25NO2 |

Poids moléculaire |

359.5 g/mol |

Nom IUPAC |

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |

Clé InChI |

YCQBLTPGQSYLHD-VHXPQNKSSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

SMILES isomérique |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

SMILES canonique |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Synonymes |

4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

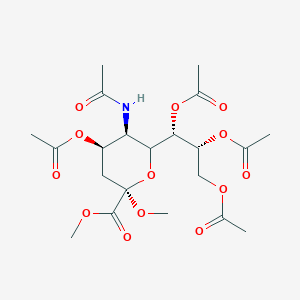

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

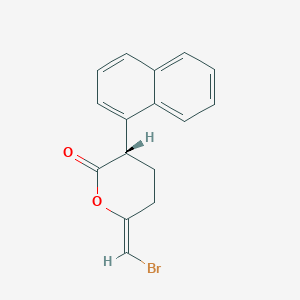

![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)

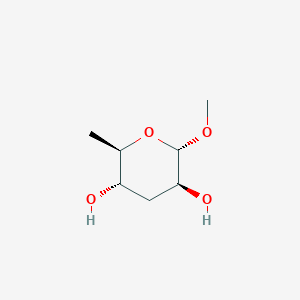

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)